3-hydroxy-1,5-bis(4-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-HYDROXY-1,5-BIS(4-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its pyrrolidinone core structure. This compound features multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-1,5-BIS(4-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidinone Core: This could involve the cyclization of a suitable precursor under acidic or basic conditions.
Functional Group Introduction: Subsequent steps would introduce the hydroxy, methoxyphenyl, and methylbenzoyl groups through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and hydroxylation.
Industrial Production Methods
Industrial production methods would likely optimize these synthetic routes for scalability, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group in the methylbenzoyl moiety can be reduced to an alcohol.
Substitution: Aromatic substitution reactions can modify the methoxyphenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its therapeutic potential for various diseases.
Industry: Use in the synthesis of advanced materials or as a specialty chemical.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(4-methoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one: A closely related compound with similar structural features.
3-Hydroxy-1,5-bis(4-methoxyphenyl)-4-benzoyl-2,5-dihydro-1H-pyrrol-2-one: Differing by the absence of the methyl group in the benzoyl moiety.
Uniqueness
The unique combination of functional groups in 3-HYDROXY-1,5-BIS(4-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H23NO5 |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-1,5-bis(4-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H23NO5/c1-16-4-6-18(7-5-16)24(28)22-23(17-8-12-20(31-2)13-9-17)27(26(30)25(22)29)19-10-14-21(32-3)15-11-19/h4-15,23,28H,1-3H3/b24-22- |
InChI Key |
PHOYUGGUXHBPJT-GYHWCHFESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
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